

The Structural Basis of GSK6853 BRPF1 Inhibition: A Technical Guide

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Compound of Interest		
Compound Name:	GSK6853	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffold protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes.[1] These complexes play a significant role in chromatin remodeling and gene transcription, and their dysregulation has been implicated in various diseases, including cancer.[2][3] The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histone tails, an interaction critical for its function.[3][4] **GSK6853** has emerged as a potent and highly selective chemical probe for the BRPF1 bromodomain, enabling detailed investigation of its biological roles.[5][6][7] This technical guide provides an in-depth overview of the structural basis of **GSK6853**'s inhibition of BRPF1, including quantitative binding data, detailed experimental methodologies, and visual representations of key processes.

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and physicochemical properties of **GSK6853** for the BRPF1 bromodomain, as determined by various biochemical and cellular assays.

Table 1: Binding Affinity of GSK6853 for BRPF1



Assay Type	Parameter	Value	Reference(s)
BROMOscan®	pKd	9.5	[5][7]
Kd	0.3 nM	[4]	
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	pIC50	8.1	[7]
IC50	8 nM	[4]	
NanoBRET™ Cellular Target Engagement	pIC50	7.7	[7]
IC50	20 nM	[4]	
Chemoproteomic Competition Binding (Endogenous BRPF1)	pIC50	8.6	[4]

Table 2: Selectivity of **GSK6853**

Bromodomain Family	Selectivity Fold	Reference(s)
All other bromodomains (in BROMOscan® panel)	>1600-fold	[5][7]
BRPF2	>90-fold	[7]
BET family	>500-fold	[7]

Table 3: Physicochemical and Pharmacokinetic Properties of **GSK6853**



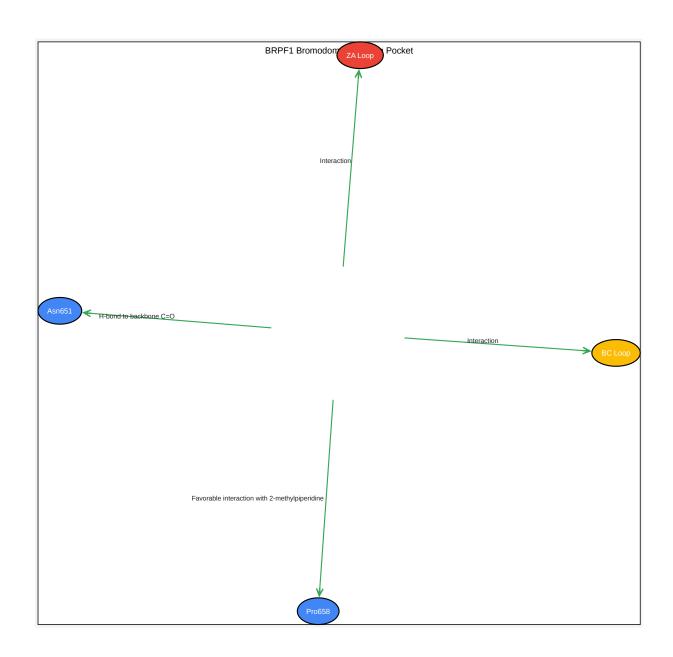
Property	Value	Reference(s)
Chrom logD (pH 7.4)	2.0	[7]
CLND Solubility	140 μg/mL	[7]
Mouse Bioavailability (IP)	85%	[7]
Mouse Bioavailability (PO)	22%	[7]

Structural Basis of Inhibition

The high affinity and selectivity of **GSK6853** for the BRPF1 bromodomain are underpinned by specific molecular interactions, as revealed by X-ray crystallography. The crystal structure of the BRPF1 bromodomain in complex with **GSK6853** (PDB ID: 5G4R) elucidates the key binding features.

GSK6853 docks into the acetyl-lysine binding pocket of the BRPF1 bromodomain. A crucial interaction involves a hydrogen bond between the piperazine 4-NH of **GSK6853** and the backbone carbonyl of Asn651 in BRPF1. The (R)-enantiomer of the 2-methylpiperidine group is the more potent, and it occupies a pocket near Pro658. This proline residue is not conserved across the BRPF subfamily, being replaced by serine in BRPF2 and asparagine in BRPF3, which contributes to the selectivity of **GSK6853**.





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Caption: Binding mode of **GSK6853** within the BRPF1 bromodomain.



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BRPF1 Bromodomain Expression and Purification for Crystallography

This protocol describes the expression and purification of the BRPF1 bromodomain suitable for structural studies.

Expression:

- The gene encoding the human BRPF1 bromodomain (typically residues 615-731) is cloned into an expression vector, often with an N-terminal glutathione S-transferase (GST) or polyhistidine (His) tag.
- The construct is transformed into E. coli cells (e.g., BL21(DE3) strain).
- Cells are grown in a rich medium like Terrific Broth at 37°C until an OD600 of ~1.3 is reached.
- \circ Protein expression is induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.25 mM.
- The culture is then incubated at a lower temperature, such as 16°C, for approximately 16 hours to enhance soluble protein expression.

Purification:

- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Nonidet P-40, 1 mM DTT) containing lysozyme.[8]
- Cells are lysed by sonication, and the lysate is cleared by centrifugation.
- The supernatant containing the soluble protein is subjected to affinity chromatography (e.g., Glutathione-Sepharose for GST tags or Ni-NTA for His tags).



- The affinity tag is typically removed by proteolytic cleavage (e.g., with TEV or PreScission protease).
- Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein sample.

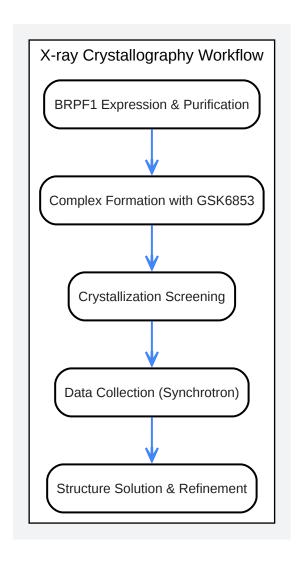
X-ray Crystallography

This protocol outlines the general steps for determining the co-crystal structure of the BRPF1 bromodomain with **GSK6853**.

- Complex Formation:
 - Purified BRPF1 bromodomain is concentrated to a suitable concentration (e.g., 2.3 mM).
 - GSK6853 is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution in a slight molar excess.
- Crystallization:
 - The protein-inhibitor complex is screened for crystallization conditions using vapor diffusion methods (sitting or hanging drop).
 - Crystallization screens are set up using commercially available kits (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research).[8]
 - Drops containing a mixture of the protein-ligand complex and the reservoir solution are equilibrated against a larger volume of the reservoir solution.
- Data Collection and Structure Determination:
 - Crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
 - The structure is solved by molecular replacement using a known bromodomain structure as a search model.



• The model is refined, and the inhibitor is built into the electron density map.



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Caption: Workflow for X-ray crystallography of the BRPF1-**GSK6853** complex.

BROMOscan® Competition Binding Assay

BROMOscan® is a competition binding assay used to determine the dissociation constants (Kd) of compounds for a panel of bromodomains.

- Assay Principle:
 - A DNA-tagged BRPF1 bromodomain is used.



- An immobilized ligand that binds to the BRPF1 bromodomain is prepared on a solid support.
- GSK6853 is incubated with the DNA-tagged BRPF1.
- This mixture is then added to the immobilized ligand.
- If GSK6853 binds to BRPF1, it will prevent the bromodomain from binding to the immobilized ligand.[5][9]
- Quantification:
 - The amount of BRPF1 bound to the solid support is quantified by qPCR of the attached DNA tag.
 - A dose-response curve is generated by varying the concentration of GSK6853, from which the Kd is calculated.[5]

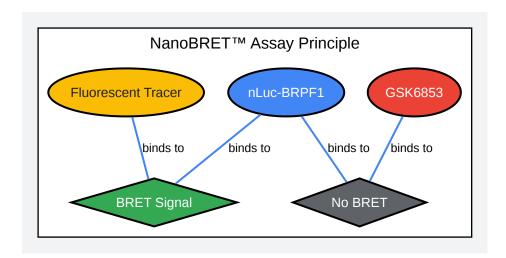
NanoBRET™ Cellular Target Engagement Assay

This assay measures the binding of **GSK6853** to BRPF1 in living cells.

- · Assay Principle:
 - The BRPF1 protein is expressed in cells as a fusion with NanoLuc® (nLuc) luciferase (the energy donor).
 - A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the cells (the energy acceptor).
 - When the tracer binds to the nLuc-BRPF1 fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs.[10][11]
- Procedure:
 - HEK293T cells are transfected with a plasmid encoding the nLuc-BRPF1 fusion protein.



- After an 18-hour expression period, the cells are harvested and resuspended in OptiMEM.
 [12]
- Varying concentrations of GSK6853 are added to the cells in a 96-well plate and incubated for 18 hours at 37°C.[4]
- The NanoBRET™ tracer and the NanoBRET™ furimazine substrate are added.
- The BRET signal is measured using a plate reader equipped with filters for the donor (450 nm) and acceptor (610 nm) emission wavelengths.[4][12]
- The displacement of the tracer by GSK6853 results in a decrease in the BRET signal, allowing for the determination of the IC50.



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Caption: Schematic of the NanoBRET™ target engagement assay.

Conclusion

GSK6853 is a powerful and selective tool for probing the function of the BRPF1 bromodomain. Its high affinity is driven by specific interactions within the acetyl-lysine binding pocket, and its selectivity is conferred by interactions with non-conserved residues. The experimental protocols detailed in this guide provide a framework for the characterization of **GSK6853** and other BRPF1 inhibitors, facilitating further research into the therapeutic potential of targeting this key epigenetic reader.



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